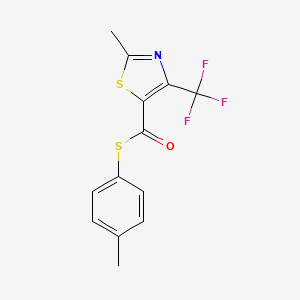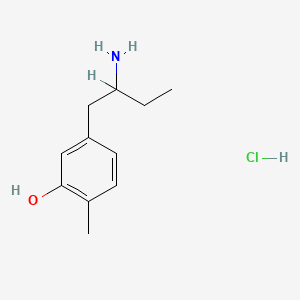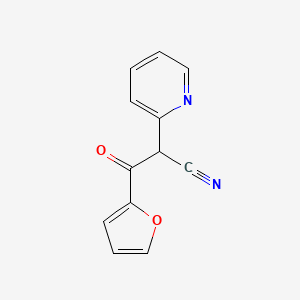
3-(2-Furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile is an aromatic ketone.
Scientific Research Applications
Synthesis of Novel Derivatives
Research by Ali (2010) demonstrates the synthesis of several new derivatives from pyridine-2,6-bis-(3-oxo-3-propanenitrile), including pyrazoles, isoxazoles, and pyrazolopyridazine derivatives, indicating the compound's versatility in organic synthesis (Ali, 2010).
Metal-Promoted Reactions
Segl'a and Jamnický (1993) describe metal-promoted reactions involving pyridine-2-carbonitrile and amino alcohols, leading to the formation of various nickel(II) complexes. These findings highlight its potential in coordination chemistry (Segl'a & Jamnický, 1993).
Novel Compound Synthesis
Dawood, Farag, and Ragab (2004) report the reaction of a 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative with nitrogen nucleophiles, resulting in the creation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This research illustrates the compound's role in creating diverse molecular structures (Dawood, Farag, & Ragab, 2004).
Fluorophore-Based Nicotinonitriles
Hussein, El Guesmi, and Ahmed (2019) developed a method for synthesizing nicotinonitrile derivatives incorporating pyrene and fluorene moieties. These compounds showed strong blue-green fluorescence, indicating their potential application in materials science (Hussein, El Guesmi, & Ahmed, 2019).
properties
Product Name |
3-(2-Furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-oxo-2-pyridin-2-ylpropanenitrile |
InChI |
InChI=1S/C12H8N2O2/c13-8-9(10-4-1-2-6-14-10)12(15)11-5-3-7-16-11/h1-7,9H |
InChI Key |
QSDNWEJECKQAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)
![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
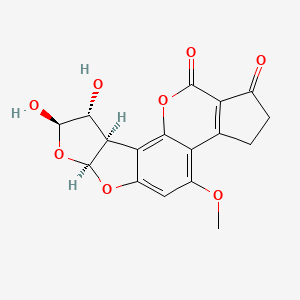
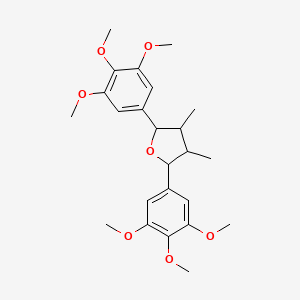
![1-[[Oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1226131.png)
![4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B1226132.png)
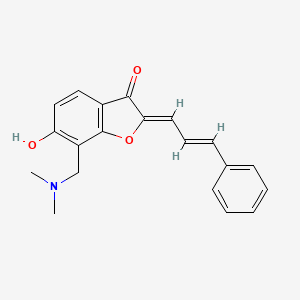
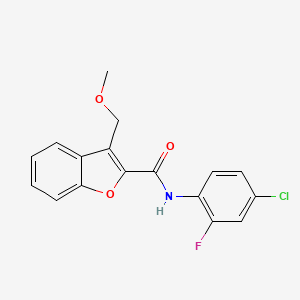
![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)
